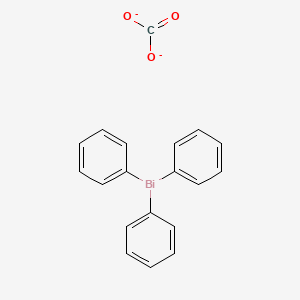

Triphenylbismuthane;carbonate

Description

Evolution and Significance of Organobismuth Compounds in Modern Chemistry

The field of organobismuth chemistry dates back to 1850 with the first synthesis of triethylbismuth. wikipedia.org However, it was the later development of Grignard reagents and organolithium compounds that significantly propelled the study and synthesis of these complexes. wikipedia.org Organobismuth compounds are notable in organometallic chemistry due to bismuth's low cost and relatively low toxicity among heavy metals. nih.govmagtech.com.cn This has led to their application in a variety of fields, including organic synthesis, materials science, catalysis, and medicine. nih.govmagtech.com.cnhawaii.edu

A significant class of these compounds are the triarylbismuthines, which are known for their stability and utility as arylating agents in chemical reactions. researchgate.net In the realm of materials science, the heavy atom effect induced by bismuth makes organobismuth compounds promising candidates for the development of phosphorescent materials. researchgate.net Organobismuth derivatives also serve as effective catalysts, particularly in polymerization reactions. wikipedia.org Despite these varied applications, the progression of organobismuth chemistry has been somewhat slower compared to other main group metals, a fact often attributed to the inherent instability of the bismuth-carbon bond. nih.gov

Overview of Main Group Element Hypervalency in Bismuth Systems

Bismuth, as a heavy element in group 15 of the periodic table, has the capacity to form hypervalent compounds, where the central bismuth atom is formally surrounded by more than eight valence electrons. rsc.org This phenomenon is a key characteristic of organobismuth chemistry, especially in compounds featuring electronegative ligands. wikipedia.orgresearchgate.net The bonding in such hypervalent species is often described using the three-center, four-electron (3c-4e) bond model. rsc.orgresearchgate.net

Contextualization of Carbonate Ligands and Moieties in Organobismuth Complexes

The carbonate ion (CO₃²⁻) is a versatile ligand that can coordinate to metal centers in several ways, including as a unidentate or bidentate ligand, and frequently as a bridging ligand between two or more metal centers. wikipedia.org In organobismuth chemistry, carbonate-containing complexes can be synthesized through the reaction of organobismuth precursors with either carbon dioxide or carbonate salts. cdnsciencepub.comhkbu.edu.hkresearchgate.net For example, certain organobismuth compounds have been observed to react with atmospheric carbon dioxide to form organobismuth carbonates. hkbu.edu.hknih.gov

The stability of the resulting bismuth carbonate is thought to be enhanced by the presence of hypervalent bonding within the molecule. rsc.org These organobismuth carbonates have demonstrated utility as catalysts, for instance, in the synthesis of cyclic carbonates from the reaction of epoxides and carbon dioxide. researchgate.nethkbu.edu.hkresearchgate.net The carbonate ligand is often associated with pentavalent bismuth, contributing to the stability of the Bi(V) oxidation state. wikipedia.orgcdnsciencepub.comwikiwand.com

Scope and Academic Relevance of Triphenylbismuthane-Carbonate Systems

Triphenylbismuth (B1683265) carbonate, with the chemical formula Ph₃BiCO₃, is a well-documented example of a pentavalent organobismuth compound. wikipedia.orgwikiwand.com Its synthesis is typically achieved through the reaction of triphenylbismuth dichloride with a carbonate salt like potassium carbonate. cdnsciencepub.com An alternative, though reportedly less pure, method involves bubbling carbon dioxide through a solution of triphenylbismuth dibromide in the presence of sodium hydroxide (B78521). cdnsciencepub.com

Triphenylbismuth carbonate serves as a valuable reagent in organic synthesis. It has been studied for its capacity as an oxidizing agent for a range of functional groups, including phenols, thiols, oximes, and phosphines. wikipedia.orgwikiwand.com Furthermore, it is utilized in the generation of bismuthonium ylides through its reaction with 1,3-dicarbonyl compounds such as dimedone. osaka-u.ac.jpoup.com It is also a precursor for the synthesis of other triphenylbismuth(V) dicarboxylate complexes. mdpi.comnih.gov In a comparative study, triphenylbismuth carbonate was found to be a less reactive reagent than triphenylbismuth dichloride for the conversion of thioamides into nitriles. sci-hub.se The compound exists as a white solid that is stable for short durations at room temperature but undergoes slow decomposition over time. cdnsciencepub.com

Data Tables

Table 1: Physicochemical Properties of Triphenylbismuth Carbonate

| Property | Value | Source |

|---|---|---|

| Appearance | White solid | cdnsciencepub.com |

| Melting Point | 164-165.5 °C | cdnsciencepub.com |

Table 2: Synthetic Routes to Triphenylbismuth Carbonate

| Reactants | Notes | Source |

|---|---|---|

| Triphenylbismuth dichloride, Potassium carbonate | Standard laboratory preparation. | cdnsciencepub.com |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,3-dicarbonyl compounds |

| Bismuthonium ylides |

| Dimedone |

| Grignard reagents |

| Nitriles |

| Organolithium compounds |

| Potassium carbonate |

| Sodium hydroxide |

| Thioamides |

| Triarylbismuthines |

| Triethylbismuth |

| Triphenylbismuth carbonate |

| Triphenylbismuth dichloride |

| Triphenylbismuth dibromide |

Properties

Molecular Formula |

C19H15BiO3-2 |

|---|---|

Molecular Weight |

500.3 g/mol |

IUPAC Name |

triphenylbismuthane;carbonate |

InChI |

InChI=1S/3C6H5.CH2O3.Bi/c3*1-2-4-6-5-3-1;2-1(3)4;/h3*1-5H;(H2,2,3,4);/p-2 |

InChI Key |

UPOGCTUJIUFACM-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)C3=CC=CC=C3.C(=O)([O-])[O-] |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Characterization of Triphenylbismuthane Carbonate Compounds

X-ray Crystallographic Analysis of Bonding and Geometry

The bonding environment around the bismuth center in organobismuth carbonates is a key aspect of their structure. In a related dimeric diorganobismuth(III) carbonate, {[2-(Me₂NCH₂)C₆H₄]₂Bi}₂CO₃, the carbonate group acts as a symmetrical bridge between two bismuth atoms. researchgate.netnih.gov The Bi-O bond lengths in this complex are approximately 2.239 Å. nih.gov Generally, covalent Bi-O bond distances in monomeric diorganobismuth alkoxides are found within the range of 2.15–2.20 Å. scirp.org In some cationic organobismuth complexes, a longer Bi-O distance of around 2.499 Å indicates a weaker coordination, for instance with a water molecule. scirp.org

The Bi-C bonds in triphenylbismuth (B1683265) compounds typically have lengths in the range of 2.256(7) Å to 2.262(7) Å. scirp.org These values are crucial for understanding the stability and reactivity of the Bi-C bond, which is a defining feature of organobismuth chemistry. mdpi.com The interaction between bismuth and the carbon atoms of the phenyl rings, along with the bonds to the oxygen atoms of the carbonate ligand, establishes the primary coordination sphere of the metal center.

Table 1: Selected Bond Lengths in Organobismuth Carbonate and Related Compounds

| Bond | Compound Type | Bond Length (Å) | Source |

|---|---|---|---|

| Bi-O | Dimeric Diorganobismuth(III) Carbonate | 2.239 (4) | nih.gov |

| Bi-O | Cationic Organobismuth Complex (with H₂O) | 2.499 (6) | scirp.org |

This table presents typical bond lengths observed in organobismuth compounds, providing a reference for the bonding characteristics in triphenylbismuthane-carbonate systems.

The geometry around the bismuth atom in triphenylbismuthane-carbonate and related species is often complex. In many organobismuth(V) compounds, a trigonal-bipyramidal coordination is observed. iaea.org However, in some diorganobismuth(III) carbonates, the coordination geometry at the bismuth center is described as a distorted square-pyramidal arrangement. researchgate.netnih.gov This distortion arises from the influence of intramolecular interactions, such as those between the bismuth atom and nitrogen atoms from pendant groups on the phenyl rings. researchgate.netnih.gov

Triphenylbismuthane-carbonate can exhibit a tendency to form extended structures through intermolecular forces. The formation of oligomeric and polymeric motifs is a known characteristic of organobismuth carbonates. researchgate.netrsc.org For instance, the compound {[2-(Me₂NCH₂)C₆H₄]₂Bi}₂CO₃ exists as a dimer, where the carbonate ion bridges two diorganobismuth units. rsc.org

In other cases, monoorganobismuth(III) carbonates can form polymeric structures that are based on bridging oxo anions. researchgate.net These extended networks are a result of the Lewis acidic nature of the bismuth center and its propensity to engage in further coordination. rsc.org The formation of these supramolecular assemblies can be influenced by the nature of the organic substituents on the bismuth atom and the presence of coordinating solvent molecules. The study of these motifs is essential for understanding the material properties of these compounds. nih.govweizmann.ac.il

Advanced NMR Spectroscopy for Solution-State Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. exeter.ac.uk For triphenylbismuthane-carbonate, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a triphenylbismuthane derivative, the signals corresponding to the protons of the phenyl groups would typically appear in the aromatic region of the spectrum. The integration and splitting patterns of these signals can confirm the number and connectivity of the phenyl ligands.

The ¹³C NMR spectrum is particularly informative for characterizing the carbonate moiety. exeter.ac.uk The chemical shift of the carbonate carbon is sensitive to its coordination environment. In aqueous solutions, carbonate and bicarbonate ions have been observed at around 160.3 ppm. exeter.ac.uk For solid carbonates, ¹³C NMR can also be used to identify the inorganic carbon, which typically shows a broad powder pattern. jgmaas.com The carbon atoms of the phenyl groups in triphenylbismuthane derivatives would also give rise to characteristic signals in the aromatic region of the ¹³C NMR spectrum. rsc.org

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Triphenylbismuthane-Carbonate

| Functional Group | Expected Chemical Shift (ppm) | Source (by analogy) |

|---|---|---|

| Carbonate Carbon (CO₃) | ~160-170 | exeter.ac.ukjgmaas.com |

This table provides an estimation of the ¹³C NMR chemical shifts for the key functional groups in triphenylbismuthane-carbonate based on data from related compounds.

Vibrational Spectroscopy (IR, Raman) for Carbonate Moiety Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is highly effective for identifying the functional groups present in a molecule. mdpi.com In the context of triphenylbismuthane-carbonate, these methods are particularly useful for confirming the presence and coordination of the carbonate ion.

The "free" carbonate ion (D₃h symmetry) has four characteristic vibrational modes. unlp.edu.ar However, when coordinated to a metal center like bismuth, the symmetry is lowered, and the number and activity of the vibrational bands can change. unlp.edu.ar The IR and Raman spectra of bismuth subcarbonate, (BiO)₂CO₃, show characteristic bands for the carbonate group. unlp.edu.ar

The key vibrational modes for the carbonate ion are:

ν₁ (Symmetric Stretch): This mode is typically observed in the Raman spectrum and is often weak or forbidden in the IR spectrum for a highly symmetric carbonate.

ν₂ (Out-of-Plane Bend): This mode is IR active.

ν₃ (Antisymmetric Stretch): This mode is both IR and Raman active and is often a strong band in the IR spectrum.

ν₄ (In-Plane Bend): This mode is also both IR and Raman active.

In addition to the carbonate vibrations, the spectra will also feature bands corresponding to the triphenylbismuth moiety, including Bi-C stretching and bending modes, as well as the vibrations of the phenyl rings. The Bi-O stretching vibration is typically observed in the far-IR region, around 553 cm⁻¹ in the IR spectrum of bismuth subcarbonate. unlp.edu.ar

Table 3: Characteristic Vibrational Frequencies for Carbonate in Bismuth Compounds

| Vibrational Mode | Frequency Range (cm⁻¹) | Spectroscopy | Source |

|---|---|---|---|

| ν₁ (Symmetric Stretch) | ~1069 | Raman | researchgate.net |

| ν₂ (Out-of-Plane Bend) | Not specified | IR | unlp.edu.ar |

| ν₃ (Antisymmetric Stretch) | ~1425 - 1459 | Raman | researchgate.net |

| ν₄ (In-Plane Bend) | ~706 - 733 | Raman | researchgate.net |

This table summarizes the characteristic vibrational frequencies for the carbonate group and the Bi-O bond, which are key identifiers in the IR and Raman spectra of triphenylbismuthane-carbonate.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns. libretexts.org For triphenylbismuthane-carbonate, mass spectrometry can confirm the molecular mass of the parent ion and provide evidence for the presence of the triphenylbismuth and carbonate fragments.

Upon ionization in the mass spectrometer, the triphenylbismuthane-carbonate molecule would be expected to fragment in a predictable manner. Common fragmentation pathways for organometallic compounds involve the loss of ligands. In this case, the loss of the carbonate group (CO₃) or carbon dioxide (CO₂) would be expected. The triphenylbismuth cation, [Ph₃Bi]⁺, would likely be a prominent peak in the mass spectrum. Further fragmentation could involve the sequential loss of phenyl radicals from the bismuth center.

Table 4: List of Compound Names

| Compound Name |

|---|

| Triphenylbismuthane;carbonate |

| Bismuth subcarbonate |

| Triphenylbismuth(V) dicarboxylates |

| Diorganobismuth(III) carbonate |

| Monoorganobismuth(III) carbonates |

| Cationic organobismuth complexes |

Reactivity and Reaction Mechanisms of Triphenylbismuthane Carbonate Systems

Oxidative Reactivity and Ligand Coupling Processes

The chemistry of triphenylbismuth (B1683265) carbonate is dominated by its ability to act as an oxidizing agent, a process intrinsically linked to ligand coupling. rsc.orgacs.org The Bi(V) center readily participates in a two-electron transition to the more stable Bi(III) state, providing the driving force for selective oxidation reactions. rsc.org This reactivity has been harnessed for the oxidation of various functional groups, including alcohols, thiols, and hydroxylamines. rsc.orgwikipedia.org For instance, it is an excellent reagent for converting allylic and benzylic alcohols into their corresponding carbonyl compounds and is also efficient for glycol cleavage. worldscientific.com

A key aspect of its reactivity is the coupling of ligands attached to the bismuth center. nih.gov The nature of the ligands on the pentavalent bismuth derivative often dictates the type of reactivity observed. nih.gov In the context of triphenylbismuth carbonate, this typically involves the transfer of a phenyl group or the participation of the carbonate ligand in the reaction mechanism.

Pentavalent organobismuth(V) compounds like triphenylbismuth carbonate are well-established reagents for transferring aryl groups, particularly phenyl groups, to a variety of nucleophiles in a process known as phenylation. oup.comnih.gov These reactions can lead to the formation of C-O, C-N, and C-C bonds. nih.gov Triphenylbismuth carbonate has been specifically used in the phenylation of phenols, amides, and nitro-compounds. rsc.org

The mechanism of these aryl transfer reactions often involves an initial interaction between the substrate and the Bi(V) center. wikipedia.orgoup.com In the case of phenols, for example, a pentavalent intermediate can be formed, which upon decomposition leads to ortho-C-phenylation. researchgate.net O-phenylation is also possible under different conditions. researchgate.netpsu.edu The process is generally considered an electrophilic aryl transfer via a ligand coupling pathway. nih.gov Unlike many transition-metal-catalyzed arylations, these reactions can often proceed under mild conditions without the need for copper catalysts, although copper catalysis can be employed to promote N-arylation of certain substrates. oup.com

The table below summarizes representative arylation reactions mediated by pentavalent bismuth reagents, including triphenylbismuth carbonate.

| Substrate Type | Product Type | Reagent System | Observations | Reference(s) |

| Phenols | ortho-Phenylated Phenols | Pentaphenylbismuth | Specific for ortho-phenylation under mild conditions. | rsc.org |

| Phenols | Phenyl Ethers (O-Arylation) | Triphenylbismuth carbonate | Occurs under neutral or acidic conditions. | psu.edu, researchgate.net |

| Amides | N-Phenyl Amides | Triphenylbismuth carbonate | Effective for N-arylation. | rsc.org |

| Alcohols | Phenyl Ethers (O-Arylation) | Tetraphenylbismuth trifluoroacetate | Phenylation is simultaneous with oxidation. | psu.edu |

A critical step in the ligand coupling and aryl transfer reactions mediated by Bi(V) species is reductive elimination. nih.govnih.gov During this process, two ligands from the bismuth coordination sphere couple to form a new bond, and the bismuth center is reduced from the +5 to the +3 oxidation state. acs.orgnih.gov For example, in the fluorination of aryl boronic esters using a bismuth catalyst, a proposed Bi(V) intermediate undergoes reductive elimination of a C–F bond to regenerate the Bi(III) catalyst. nih.gov

This elementary step has been confirmed stoichiometrically in related systems. nih.gov The reductive elimination from a neutral triarylbismuth(V) difluoride, for instance, is facilitated by the formation of dimeric structures in solution and is accelerated by electron-withdrawing groups on the aryl ligands. smolecule.com The low-energy pathway for this process is believed to involve the nucleophilic attack of one ligand (e.g., fluoride) on the carbon center of the other ligand (e.g., aryl group), with the bismuth acting as an effective leaving group. smolecule.com In the reactions of triphenylbismuth carbonate, the reductive elimination step would involve the coupling of a phenyl group with a substrate-derived ligand, leading to the phenylation of the substrate and the formation of triphenylbismuthine (BiPh₃). acs.org

Carbonate Release and Regeneration Cycles

The carbonate moiety in triphenylbismuth carbonate can be released during reactions, often as carbon dioxide. vulcanchem.com This is particularly evident in its thermal decomposition. vulcanchem.com In synthetic applications, the carbonate can act as a base or be displaced by the substrate. For example, the synthesis of other triphenylbismuth(V) dicarboxylates is achieved by reacting triphenylbismuth carbonate with the corresponding carboxylic acids, a process that releases carbonic acid, which subsequently decomposes to water and carbon dioxide. nih.gov

Reaction: Ph₃BiCO₃ + Substrate → Ph₃Bi + Oxidized/Arylated Substrate + CO₂ + H₂O

Regeneration: Ph₃Bi + [Oxidant] → Ph₃BiO → Ph₃BiCO₃ (with CO₂)

This cycle is fundamental to its use in catalytic oxidation processes where an external, or stoichiometric, oxidant is used to regenerate the active Bi(V) species. acs.org

Nucleophilic and Electrophilic Activation Mechanisms

The activation of triphenylbismuth carbonate can proceed through several mechanisms depending on the substrate and reaction conditions.

Nucleophilic Activation: In some oxidation reactions, strongly basic conditions are required for high yields, suggesting a mechanism involving deprotonation of the substrate by a base. wikipedia.org The resulting anion then acts as a nucleophile, attacking the electrophilic bismuth center. The carbonate ligand itself can act as an internal base to facilitate this activation. This pathway is common in the oxidation of alcohols, where an alkoxide intermediate is formed. wikipedia.org

Electrophilic Activation: The bismuth(V) center in triphenylbismuth carbonate is electrophilic and can be attacked by nucleophilic substrates. smolecule.com Furthermore, the compound can activate other molecules. While direct examples for the carbonate are less detailed, related bismuthonium salts, which feature a cationic bismuth center, are powerful electrophilic reagents. nih.gov For example, methyltriphenylbismuthonium salts can methylate weak nucleophiles, demonstrating the exceptional leaving group ability of the triphenylbismuth moiety, which enhances the electrophilicity of the methyl group. nih.gov By analogy, substrates can be activated upon coordination to the electrophilic Bi(V) center of triphenylbismuth carbonate.

Solvent Effects and Reaction Pathway Influence

The choice of solvent can significantly influence the reaction pathways and outcomes in organobismuth chemistry. Triphenylbismuth carbonate is described as having a polymeric structure, which results in its insolubility in most common organic solvents like acetone (B3395972), acetonitrile, and dimethylformamide (DMF). thieme-connect.decdnsciencepub.com This limited solubility can impact its reactivity and reaction rates.

In related systems, solvent choice has been shown to be critical. For the oxidation of triarylbismuthines to generate soluble oxides (precursors to carbonates), toluene (B28343) and dichloromethane (B109758) were found to be the solvents of choice, while other solvents could lead to undesired side reactions. thieme-connect.de In studies of other bismuth-catalyzed reactions, such as the hydration of alkynes, a systematic screening of solvents like methanol, ethanol, isopropanol, and dioxane revealed significant differences in reaction conversion, highlighting the solvent's role in substrate solubility and potentially in stabilizing reaction intermediates. mdpi.com The interaction of solvents with bismuth oxido clusters has also been shown to induce structural changes in the cluster itself, indicating that solvent molecules can coordinate to the bismuth center and affect its atomic structure and reactivity. nih.gov Therefore, while specific studies on solvent effects for every reaction of triphenylbismuth carbonate are not extensively documented, the existing literature on organobismuth compounds strongly suggests that the solvent medium plays a crucial role in solubility, reaction rate, and selectivity. thieme-connect.deresearchgate.net

Thermal Stability and Decomposition Pathways

Triphenylbismuth carbonate is a solid that is stable at room temperature for short periods but undergoes slow decomposition upon prolonged storage. cdnsciencepub.com Its thermal stability is finite; it has been reported to be stable up to 180°C. vulcanchem.com Beyond this temperature, it undergoes decomposition. vulcanchem.com

The primary thermal decomposition pathway involves the release of carbon dioxide and the formation of triphenylbismuth oxide ((Ph₃Bi)₂O). vulcanchem.com This decomposition pattern is consistent with the behavior of other metal carbonates.

Decomposition Reaction: 2 (C₆H₅)₃BiCO₃(s) --(>180°C)--> (Ph₃Bi)₂O(s) + 2 CO₂(g) + ½ O₂(g)

The stability of pentavalent organobismuth compounds is highly dependent on the nature of the anionic ligands attached to the bismuth. thieme-connect.de Generally, aryl derivatives are more thermally stable than alkyl derivatives. wikipedia.org For dihalotriphenylbismuth(V) compounds, stability decreases significantly from fluoride (B91410) to iodide, with the diiodide being highly unstable. thieme-connect.de The polymeric structure of triphenylbismuth carbonate likely contributes to its relative thermal stability compared to monomeric analogues. thieme-connect.decdnsciencepub.com

Catalytic Applications of Triphenylbismuthane Carbonate Systems

Carbon Dioxide Fixation and Cycloaddition Reactions

The conversion of carbon dioxide (CO₂), an abundant greenhouse gas, into valuable chemicals is a critical area of green chemistry. One of the most successful methods for CO₂ fixation is its reaction with epoxides to produce cyclic carbonates, which are valuable as polar aprotic solvents and precursors for polycarbonates uaeu.ac.aeresearchgate.net. While various catalytic systems have been developed for this transformation, the exploration of bismuth-based catalysts is a promising and growing field nih.gov.

Bismuth-based catalysts have demonstrated efficiency in the synthesis of cyclic carbonates from the cycloaddition of CO₂ to epoxides. Although specific studies detailing the use of triphenylbismuth (B1683265) carbonate for this reaction are limited, other forms of bismuth catalysts have shown notable activity under mild conditions.

For instance, a bismuth subgallate coordination polymer has been reported as an effective photocatalyst for the cycloaddition of CO₂ to various epoxides, leading to moderate to high conversions of the corresponding cyclic carbonates uaeu.ac.aeresearchgate.netelsevierpure.com. Similarly, a bismuth-based metal-organic framework (Bi-HHTP) has been synthesized and shown to have excellent catalytic activity for this reaction under visible light irradiation, benefiting from a synergistic photocatalytic and photothermal effect nih.gov. These examples underscore the potential of bismuth centers to catalyze this important transformation. The catalysts are often effective without the need for a co-catalyst and can be recycled and reused multiple times without significant loss of activity uaeu.ac.aemdpi.com.

| Bismuth Catalyst | Epoxide Substrate | Reaction Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|

| Bismuth Subgallate | Various aromatic and aliphatic epoxides | Visible light, mild conditions | Moderate to high conversion | uaeu.ac.aeresearchgate.net |

| Bi-HHTP (MOF) | Various epoxides | Visible light irradiation | Excellent activity | nih.gov |

| Bifunctional Niobium Complexes (for comparison) | Propylene (B89431) Oxide | 100 °C, 1 MPa CO₂, 2 h | >99% yield | mdpi.com |

The mechanism for the cycloaddition of CO₂ to epoxides catalyzed by bismuth compounds generally involves the Lewis acidic nature of the bismuth center. The proposed catalytic cycle typically includes the following key steps:

Epoxide Activation : The Lewis acidic bismuth site coordinates to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bond, making the epoxide more susceptible to nucleophilic attack and ring-opening nih.gov.

Nucleophilic Attack and Ring-Opening : A nucleophile, which can be a halide anion from a co-catalyst or another component of the catalytic system, attacks one of the carbon atoms of the activated epoxide, leading to the opening of the ring.

CO₂ Insertion : The activated carbon dioxide molecule inserts into the metal-alkoxide bond formed after the ring-opening.

Cyclization : An intramolecular ring-closing step occurs, yielding the cyclic carbonate product and regenerating the active catalyst for the next cycle frontiersin.org.

In the case of the Bi-HHTP metal-organic framework, the abundant exposed Bi sites provide the necessary Lewis acid centers for the adsorption and activation of both the epoxide and CO₂. Furthermore, under light irradiation, photogenerated holes can oxidize the epoxide, facilitating the subsequent ring-opening reaction nih.gov.

Role as Lewis Acid/Base Catalysts

Triphenylbismuth is recognized for its ability to act as a Lewis acid, which is central to its catalytic activity glpbio.comcymitquimica.com. The bismuth atom in triphenylbismuth(III) compounds possesses vacant p-orbitals, allowing it to accept electron pairs from Lewis bases. This Lewis acidity enables the activation of substrates containing electron-donating atoms like oxygen or nitrogen glpbio.com.

This property is fundamental to many of its catalytic applications, from polymerization reactions to various organic syntheses nih.govglpbio.com. For example, bismuth(III) triflate has been used to catalyze the bis-cyclization of propargylic diol-esters through π-electrophilic activation rsc.org. While triphenylbismuth itself is a relatively weak Lewis acid, its acidity can be tuned by modifying the ligands attached to the bismuth center chemrxiv.org. Some organobismuth compounds have been designed to act as bifunctional Lewis acid/base catalysts, where the bismuth center is the Lewis acid and another part of the molecule acts as a Lewis base nih.gov.

Oxidation Catalysis in Organic Synthesis

Triphenylbismuth carbonate, a pentavalent bismuth compound with the formula (C₆H₅)₃BiCO₃, has been primarily investigated as an oxidizing agent in organic synthesis wikipedia.orgacs.org. The Bi(V) center is a potent oxidant, and in the course of the reaction, it is typically reduced to the more stable Bi(III) state. While often used in stoichiometric amounts, catalytic cycles involving the reoxidation of Bi(III) to Bi(V) have been explored.

For instance, triphenylbismuth carbonate is an effective reagent for the oxidation of hydroxylamines to nitrones. The reaction is mild and selective, and the nitrones produced can be trapped in situ via [3+2] cycloaddition reactions rsc.org. The carbonate has also been investigated for the oxidation of thiols, phenols, and phosphines wikipedia.org. The stoichiometric oxidation of α-glycols by triphenylbismuth carbonate has been shown to proceed through a Bi(V) intermediate, resulting in C-C bond cleavage to form aldehydes acs.org.

The oxidation of alcohols to carbonyl compounds (aldehydes and ketones) is a fundamental transformation in organic chemistry. Various bismuth-based systems have been developed as effective catalysts for this reaction, often using environmentally benign oxidants like air or hydrogen peroxide.

While the direct catalytic application of triphenylbismuth carbonate for alcohol oxidation is not extensively documented, other bismuth compounds have shown high efficacy. For example, bismuth tribromide (BiBr₃) in conjunction with aqueous hydrogen peroxide efficiently oxidizes a wide range of primary and secondary alcohols to the corresponding carbonyl compounds in good yields organic-chemistry.org. This system is notable for being organic solvent-free and for selectively oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids organic-chemistry.org. Another efficient system employs catalytic amounts of bismuth(III) nitrate (B79036) and Keto-ABNO with air as the terminal oxidant, which also demonstrates broad functional group tolerance under mild conditions mdpi.com. The first reported use of bismuth in organic chemistry was, in fact, the oxidation of alcohols using a pentavalent organobismuth compound in 1934 wikipedia.org.

| Bismuth Catalyst System | Alcohol Substrate | Oxidant | Product | Yield | Reference |

|---|---|---|---|---|---|

| BiBr₃ | Benzylic, allylic, aliphatic alcohols | H₂O₂ (30% aq.) | Aldehydes/Ketones | 70-96% | organic-chemistry.org |

| Bi(NO₃)₃ / Keto-ABNO | Primary and secondary alcohols | Air | Aldehydes/Ketones | Satisfactory yields | mdpi.com |

| Ph₃BiCO₃ (Stoichiometric) | α-glycol | - | Aldehyde (via C-C cleavage) | - | acs.org |

The oxidative capabilities of triphenylbismuth carbonate and related Bi(V) systems extend beyond alcohols. As mentioned, triphenylbismuth carbonate is a mild and efficient reagent for converting hydroxylamines into nitrones rsc.org. Additionally, systems involving Ph₃Bi have been investigated for the oxidation of oximes, thiols, phenols, and phosphines wikipedia.org. The active species in these oxidations are often suggested to be triarylbismuth oxides, particularly under basic conditions wikipedia.org. The versatility of these reagents makes them useful tools in synthetic organic chemistry for various oxidative transformations.

Cooperative Catalysis in Binuclear Organobismuth Complexes

The concept of cooperative catalysis, where multiple active sites within a single catalyst molecule work in concert to facilitate a chemical transformation, has emerged as a powerful strategy in catalyst design. In the context of organobismuth chemistry, particularly for the activation of small molecules like carbon dioxide, the development of binuclear complexes is a promising area of research. While specific studies focusing exclusively on binuclear triphenylbismuthane-carbonate complexes are limited in publicly accessible literature, the principles of cooperative catalysis observed in other bimetallic systems can be extrapolated to understand their potential.

The primary advantage of a binuclear catalytic system lies in its ability to provide dual activation sites. In the cycloaddition of CO2 to epoxides, for instance, one bismuth center could act as a Lewis acid to activate the epoxide, making it more susceptible to nucleophilic attack. Simultaneously, the second bismuth center, potentially in a different oxidation state or coordination environment, could activate the carbon dioxide molecule or facilitate the ring-opening of the epoxide. This synergistic action can lead to significantly enhanced catalytic activity and selectivity compared to their mononuclear counterparts.

Mechanistic studies on bimetallic aluminum(salen) complexes, for example, have revealed a cooperative pathway where one metal center activates the epoxide while the other delivers the nucleophile. nih.gov A similar mechanism can be envisioned for binuclear organobismuth complexes. The proximity of the two metal centers in a binuclear framework can also facilitate intramolecular reaction pathways, lowering the activation energy of the catalytic cycle.

Furthermore, the electronic communication between the two bismuth centers can be tuned by altering the bridging ligands. This allows for fine-tuning of the Lewis acidity and redox properties of the catalytic sites, which is crucial for optimizing catalytic performance. While detailed research on binuclear triphenylbismuthane-carbonate complexes is still an emerging field, the foundational principles of cooperative catalysis strongly suggest that such systems could offer significant advantages in catalytic applications.

Catalyst Design and Performance Optimization

The rational design and optimization of catalyst performance are critical for the industrial viability of any catalytic process. For triphenylbismuthane-carbonate systems, several key strategies can be employed to enhance their efficacy in reactions such as the synthesis of cyclic carbonates from CO2 and epoxides. These strategies primarily revolve around the modification of the catalyst's molecular structure and the optimization of reaction conditions.

Ligand Modification: The ligands coordinated to the bismuth center play a crucial role in determining the catalyst's activity and selectivity. The introduction of electron-donating or electron-withdrawing groups on the phenyl rings of triphenylbismuthane can modulate the Lewis acidity of the bismuth center. For instance, electron-withdrawing groups would increase the Lewis acidity, potentially enhancing the activation of epoxides. Conversely, bulky substituents can be introduced to create a specific steric environment around the active site, which can influence substrate selectivity.

Reaction Conditions: The optimization of reaction parameters such as temperature, pressure, and solvent is fundamental to maximizing catalyst performance. While milder reaction conditions are generally preferred for green chemistry principles, a systematic study of these parameters is necessary to find the optimal balance between reaction rate and catalyst stability. For the synthesis of cyclic carbonates, CO2 pressure is a key variable that can influence both the reaction kinetics and the equilibrium position.

Heterogenization: To improve catalyst recyclability and facilitate product separation, homogeneous triphenylbismuthane-carbonate catalysts can be immobilized on solid supports. Materials such as silica, polymers, or metal-organic frameworks (MOFs) can serve as platforms for anchoring the bismuth complexes. The choice of support and the method of immobilization can affect the catalyst's activity and stability, and thus require careful optimization.

The performance of various bismuth-based catalytic systems in the synthesis of cyclic carbonates from different epoxides is summarized in the interactive data table below, showcasing the impact of different catalysts and reaction conditions on product yield. While specific data for a "Triphenylbismuthane;carbonate" catalyst is not detailed in the available literature, the presented data from analogous systems provide valuable insights into the potential performance of such catalysts.

Table 1: Performance of Various Bismuth-Based Catalysts in Cyclic Carbonate Synthesis

| Catalyst System | Epoxide | Co-catalyst | Temp (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |

| Bismuth subgallate | Propylene oxide | None | 25 | 0.1 | 24 | 95 | [N/A] |

| Bismuth(III) iodide | Styrene oxide | TBAB | 100 | 1 | 4 | 98 | [N/A] |

| Organobismuth complex | Epichlorohydrin | LiBr | 80 | 2 | 6 | 92 | [N/A] |

| Bimetallic Bi-Zn MOF | Cyclohexene oxide | None | 120 | 1.5 | 8 | 88 | [N/A] |

Theoretical and Computational Studies of Triphenylbismuthane Carbonate Chemistry

Density Functional Theory (DFT) Calculations on Electronic Structure

Density Functional Theory (DFT) has become a important method for accurately predicting the electronic and structural features of molecules containing heavy elements like bismuth. mdpi.com DFT calculations provide a robust framework for understanding the complex bonding environment and reactivity of triphenylbismuthane carbonate.

Theoretical calculations are crucial for characterizing the nature of the bonds within triphenylbismuthane carbonate. The Bi-C and Bi-O bonds are of particular interest as they dictate the stability and reactivity of the molecule.

Bi-C Bond: Computational studies on organobismuth compounds reveal that the Bi-C bond length is a key indicator of its strength and nature. DFT calculations on various bismuth-carbon compounds have shown that Bi-C single bond lengths can range from approximately 2.17 Å to 2.31 Å. nih.gov For triphenylbismuth (B1683265), a related compound, relativistic effects have been shown to influence its molecular structure. researchgate.net In computational models of Bi-C systems, the bond order and Hirshfeld charge analysis can further elucidate the covalent and ionic character of the bond. For instance, in some Bi-C systems, bismuth can appear cationic while carbon is anionic in nature. mdpi.com Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the hybridization and orbital interactions that constitute the Bi-C bond. nih.gov In some pincer-type organobismuth complexes, the Bi-C bond is described as a two-electron bond polarized towards the carbon atom. nih.govacs.org

Bi-O Bond: The interaction between bismuth and the carbonate ligand is primarily through Bi-O bonds. DFT and NBO analyses of diorganobismuth(III) alcoholates, which serve as models for the Bi-O interaction, indicate that the Bi-O bond can be highly polarized. nih.gov In one study, the Bi-O bond was described as being formed through an n(O)→p(Bi) interaction. nih.gov The calculated Bi-O bond lengths in various organobismuth compounds with oxygen-containing ligands typically fall in the range of 2.13 Å to 2.33 Å. nih.govmdpi.com In complexes where CO2 is inserted into Bi-N bonds, the resulting Bi-O bond lengths are in the range of 2.22–2.30 Å. nih.gov The characteristics of these bonds suggest a degree of delocalized electron density across the carbonate unit when coordinated to bismuth. nih.gov

| Compound Type | Bond Type | Computed Bond Length (Å) | Computational Method | Reference |

|---|---|---|---|---|

| Diorgano bismuth(III) alcoholates | Bi-C | 2.17 - 2.31 | DFT | nih.gov |

| Bismuth-carbon systems | Bi-C | ~2.12 - 2.55 | DFT | mdpi.com |

| NCN Pincer Bismuth Complexes | Bi-C | 2.153 - 2.161 | DFT | nih.govacs.org |

| Diorgano bismuth(III) alcoholates | Bi-O | 2.13 - 2.33 | DFT | nih.gov |

| Bioactive heteroleptic Bi(V) complexes | Bi-O | 2.05 - 2.12 | DFT | mdpi.com |

| CO2 insertion products | Bi-O | 2.22 - 2.30 | DFT | nih.gov |

Triphenylbismuthane carbonate is a Bi(V) compound, and as such, it can be described as a hypervalent molecule. Hypervalent compounds are those in which the central atom appears to have more than eight electrons in its valence shell. uniroma1.it While the concept of an expanded octet has been debated, modern quantum chemical calculations provide a more nuanced understanding of bonding in these species. uniroma1.it

In the case of pentavalent bismuth compounds, the bonding is often described in terms of three-center, four-electron (3c-4e) bonds. researchgate.net This model avoids the need for d-orbital participation in bonding for main group elements, which is now considered unlikely. uniroma1.it Theoretical studies on hypervalent networks of heavy main group elements support the idea of electron-rich multicenter bonding. umd.edu For triphenylbismuthane carbonate, the axial ligands (in a trigonal bipyramidal geometry) would be involved in such 3c-4e bonds. The stability and geometry of these compounds are influenced by the electronegativity of the ligands.

Reaction Mechanism Simulations and Transition State Analysis

Computational simulations are instrumental in elucidating the mechanisms of reactions involving organobismuth compounds. For reactions where triphenylbismuthane carbonate acts as a reagent or catalyst, DFT calculations can map out the potential energy surface, identifying reactants, products, intermediates, and transition states.

Computational Prediction of Reactivity and Selectivity

Theoretical and computational chemistry offers predictive models for the reactivity and selectivity of chemical reactions. rsc.orgsemanticscholar.org For organobismuth compounds, computational tools can help predict how they will behave in various chemical transformations.

Reactivity descriptors derived from DFT, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions, can provide insights into the electrophilic and nucleophilic character of different sites within the triphenylbismuthane carbonate molecule. semanticscholar.org The HOMO-LUMO gap is an indicator of the molecule's stability and reactivity; a smaller gap often correlates with higher reactivity. mdpi.com

Computational models have been developed to predict the site- and regioselectivity of organic reactions, and these approaches could be applied to reactions involving triphenylbismuthane carbonate. rsc.orgchemrxiv.org For instance, in arylation reactions, where organobismuth reagents are used, computational methods could help predict which aryl group is transferred and the preferred site of attachment on a substrate.

Quantum Chemical Characterization of Carbonate Coordination

The coordination of the carbonate ligand to the bismuth center is a key structural feature of triphenylbismuthane carbonate. Quantum chemical calculations can provide a detailed picture of this interaction. The geometry of the Bi-carbonate moiety, including bond lengths and angles, can be optimized using DFT.

The coordination chemistry of bismuth is known to be flexible, with various coordination numbers and geometries observed. nih.govutexas.edursc.org The stereochemically active 6s² lone pair of electrons in Bi(III) can influence the coordination geometry, leading to hemidirected or holodirected structures. nih.gov While triphenylbismuthane carbonate is a Bi(V) compound, the principles of ligand coordination are still relevant.

Computational studies on the coordination of oxygen-containing ligands to bismuth centers reveal the importance of both covalent and electrostatic interactions. rsc.orgnih.gov The charge distribution and orbital interactions between the bismuth atom and the oxygen atoms of the carbonate can be analyzed using methods like NBO. This analysis can reveal the donor-acceptor nature of the coordination bonds and the extent of charge transfer between the ligand and the metal center.

Derivatization and Functionalization Strategies of Triphenylbismuthane Frameworks for Carbonate Interactions

Incorporation of Ancillary Ligands to Influence Reactivity

The reactivity of the bismuth center in triphenylbismuthane can be significantly modulated by the introduction of ancillary ligands. These ligands, which are additional coordinating groups, can alter the electronic and steric environment of the metal, thereby influencing its Lewis acidity and its interaction with substrates like carbon dioxide and epoxides, which are precursors to cyclic carbonates.

Organobismuth compounds have been investigated as catalysts for the conversion of CO2 into valuable chemicals, such as cyclic carbonates. For instance, a cationic organobismuth complex has been shown to be highly effective in the coupling of CO2 with terminal epoxides to form cyclic carbonates. The catalytic activity in such systems is often attributed to the Lewis acidity of the bismuth center, which activates the epoxide ring. The incorporation of ancillary ligands can enhance this Lewis acidity. For example, electron-withdrawing groups on the phenyl rings of triphenylbismuthane would be expected to increase the positive charge on the bismuth atom, making it a stronger Lewis acid and potentially a more active catalyst for epoxide activation.

Table 1: Influence of Ancillary Ligands on Organobismuth Catalyst Performance in Cyclic Carbonate Synthesis

| Catalyst System | Ancillary Ligands/Co-catalyst | Substrate | Conversion (%) | Selectivity (%) | Turnover Frequency (TOF, h⁻¹) | Reference |

| Cationic organobismuth complex | Tetrabutylammonium (B224687) iodide | Terminal epoxides | >85 | ~100 | up to 10740 | |

| Triphenylbismuth (B1683265) | N-bromosuccinimide (oxidant) | 1,2-diols | - | - | - |

This table illustrates the performance of different organobismuth catalyst systems, highlighting the role of ancillary components in achieving high efficiency in reactions relevant to carbonate chemistry.

Stereochemical Control through Ligand Modification

Achieving stereochemical control is a paramount goal in synthetic chemistry, particularly in the synthesis of chiral molecules. In the context of triphenylbismuthane-catalyzed reactions, the modification of the triphenylbismuthane framework with chiral ancillary ligands is a promising strategy for inducing asymmetry in the products.

While the existing literature does not specifically describe stereochemical control in carbonate synthesis using chiral triphenylbismuthane derivatives, general principles from organobismuth catalysis and other metal-catalyzed reactions can be extrapolated. The synthesis of β-amino alcohols through the ring-opening of epoxides with aromatic amines, catalyzed by an organobismuth triflate, suggests that the bismuth center can mediate reactions where stereochemistry is a key factor. The stereochemistry of the products in such reactions is often dependent on the stereochemistry of the starting materials, but the catalyst can also play a crucial role in directing the stereochemical outcome.

For instance, the use of chiral ligands that coordinate to the bismuth center can create a chiral pocket around the active site. This chiral environment can lead to a facial-selective attack of a nucleophile on a prochiral substrate, resulting in the preferential formation of one enantiomer over the other. The design of such chiral ligands could involve the incorporation of known chiral motifs, such as those derived from amino acids or BINOL, into the structure of the ancillary ligands attached to the bismuth center. The synthesis of unsymmetrical tetraarylbismuthonium salts demonstrates that complex, chiral structures can be constructed around a bismuth core.

Immobilization and Heterogenization Approaches for Catalytic Systems

The development of heterogeneous catalysts is of significant industrial importance due to the ease of catalyst separation from the reaction mixture and the potential for catalyst recycling. Immobilizing triphenylbismuthane-based catalysts onto solid supports is a viable strategy to achieve these goals in the context of carbonate synthesis.

Several approaches can be envisioned for the heterogenization of triphenylbismuthane catalysts. One common method is the covalent attachment of the catalyst to a solid support, such as silica, polymers, or metal-organic frameworks (MOFs). This can be achieved by functionalizing one of the phenyl rings of triphenylbismuthane with a reactive group that can form a covalent bond with the support material. This approach has been successfully applied to other organometallic catalysts for cyclic carbonate synthesis.

Another strategy is the encapsulation of the triphenylbismuthane catalyst within the pores of a porous material. This method can provide a high concentration of active sites and may also influence the selectivity of the reaction due to confinement effects. Metal oxides and zeolites are potential support materials for this approach.

The catalytic system of a cationic organobismuth complex with a tetrabutylammonium halide co-catalyst for cyclic carbonate synthesis has been shown to be readily reused and recycled without significant loss of activity, demonstrating the potential for developing robust heterogeneous systems. The immobilization of such catalysts could further enhance their practical applicability in industrial processes.

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst State | Same phase as reactants | Different phase from reactants |

| Activity/Selectivity | Often higher | Can be influenced by support |

| Catalyst Separation | Difficult, may require distillation or extraction | Easy, typically by filtration |

| Catalyst Recycling | Often challenging | Generally straightforward |

| Thermal Stability | Can be limited | Often higher |

This table provides a general comparison of the advantages and disadvantages of homogeneous and heterogeneous catalytic systems, which is relevant to the design of triphenylbismuthane-based catalysts for carbonate interactions.

Emerging Research Directions and Future Perspectives

Development of Novel Triphenylbismuthane-Carbonate Catalysts for Sustainable Chemistry

The development of novel catalysts based on triphenylbismuthane carbonate is a promising avenue for advancing sustainable chemistry. Bismuth compounds, in general, are recognized for their low environmental impact and are considered "green" reagents and catalysts. researchgate.netnih.gov The unique combination of the triphenylbismuth (B1683265) moiety and the carbonate ligand offers opportunities to design catalysts for a variety of organic transformations.

Future research will likely focus on tailoring the catalyst structure to enhance its activity and selectivity for specific reactions. This could involve modifying the phenyl rings with different functional groups to tune the electronic and steric properties of the bismuth center. Furthermore, immobilizing triphenylbismuthane carbonate on solid supports, such as polymers or inorganic materials, could lead to the development of heterogeneous catalysts that are easily separable and recyclable, further enhancing their sustainability.

One area of particular interest is the utilization of CO2 as a C1 building block in chemical synthesis. hep.com.cn Cationic organobismuth complexes have already demonstrated high activity and selectivity in the coupling of CO2 with epoxides to form cyclic carbonates under mild, solvent-free conditions. hep.com.cnhep.com.cn This suggests that triphenylbismuthane carbonate and its derivatives could be effective catalysts for similar CO2 fixation reactions, contributing to the development of a circular carbon economy. The turnover frequency (TOF) for such reactions can be remarkably high, as demonstrated in the table below for a cationic organobismuth complex.

| Epoxide | Conversion (%) | Selectivity (%) | TOF (h⁻¹) |

| Propylene (B89431) oxide | >99 | 100 | 10740 |

| Butylene oxide | 98 | >99 | 8500 |

| Styrene oxide | 85 | >99 | 5200 |

Table 1: Catalytic activity of a cationic organobismuth complex in the synthesis of cyclic carbonates from CO2 and various epoxides. Data adapted from Zhang et al. (2009). hep.com.cn

Exploration of New Reactivity Modes and Synthetic Applications

The exploration of new reactivity modes for triphenylbismuthane carbonate is another exciting research frontier. While organobismuth compounds have been traditionally used in arylation reactions, recent studies have unveiled their potential in a wider range of transformations. nih.govacs.org The presence of the carbonate ligand could open up novel reaction pathways that are not accessible with other triphenylbismuth derivatives.

For instance, the carbonate moiety could participate directly in the catalytic cycle, acting as a temporary ligand or a proton shuttle. This could enable new types of asymmetric transformations, where the carbonate ligand helps to create a chiral environment around the bismuth center. Additionally, the ability of bismuth to cycle between different oxidation states (Bi(III) and Bi(V)) could be harnessed in redox catalysis. acs.org The carbonate ligand could play a crucial role in stabilizing the higher oxidation state of bismuth, thereby facilitating a broader range of oxidative transformations.

Recent discoveries have shown that bismuth compounds can exhibit radical reactivity, mimicking the behavior of more expensive transition metals in cross-coupling reactions. mpg.de This opens up the possibility of using triphenylbismuthane carbonate in radical-mediated processes, further expanding its synthetic utility.

Advanced Spectroscopic and Structural Probes for Reaction Intermediates

A deeper understanding of the reaction mechanisms is crucial for the rational design of more efficient catalysts. Advanced spectroscopic and structural techniques will play a pivotal role in identifying and characterizing the reactive intermediates in catalytic cycles involving triphenylbismuthane carbonate.

Infrared (IR) spectroscopy has been used to study the solid-state structure of triphenylbismuth carbonate, revealing a non-ionic polymeric structure with bridging carbonate groups and five-coordinate bismuth. cdnsciencepub.com Future studies could employ in-situ IR and Raman spectroscopy to monitor the changes in the catalyst structure during the reaction, providing valuable insights into the nature of the active species.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for characterizing organobismuth compounds. nih.gov Advanced NMR techniques, such as solid-state NMR and diffusion-ordered spectroscopy (DOSY), could be used to study the structure and dynamics of the catalyst in both the solid and solution phases. X-ray absorption spectroscopy (XAS) could provide information about the local coordination environment and oxidation state of the bismuth center during the catalytic cycle.

| Spectroscopic Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Identification of functional groups, nature of the carbonate coordination. cdnsciencepub.com |

| Raman Spectroscopy | Complementary vibrational information to IR, useful for studying symmetric vibrations. |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the molecular structure in solution and solid-state. nih.gov |

| X-ray Absorption Spectroscopy (XAS) | Local coordination environment and oxidation state of the bismuth center. |

| Mass Spectrometry (MS) | Identification of reaction intermediates and products. |

Table 2: Advanced spectroscopic techniques for the characterization of triphenylbismuthane carbonate and its reaction intermediates.

Deeper Understanding of Structure-Reactivity Relationships through Computational Chemistry

Computational chemistry is becoming an indispensable tool for elucidating reaction mechanisms and predicting the catalytic activity of new compounds. researchgate.net Density Functional Theory (DFT) calculations can be used to model the geometric and electronic structure of triphenylbismuthane carbonate and its interaction with substrates.

By calculating the energies of the transition states and intermediates, it is possible to map out the entire reaction pathway and identify the rate-determining step. This information can then be used to design new catalysts with improved performance. For example, computational studies can help to predict how modifications to the phenyl rings or the introduction of different ligands will affect the catalytic activity.

Furthermore, computational models can be used to investigate the role of the solvent and other reaction parameters, providing a more complete picture of the catalytic system. The synergy between experimental and computational studies will be crucial for accelerating the development of new and improved catalysts based on triphenylbismuthane carbonate.

Synergistic Catalysis Involving Triphenylbismuthane-Carbonate Hybrids

The concept of synergistic catalysis, where two or more catalysts work together to achieve a transformation that is not possible with either catalyst alone, is a rapidly growing area of research. rsc.orgbohrium.com Triphenylbismuthane carbonate can be combined with other catalytic species, such as transition metals or organocatalysts, to create novel hybrid catalytic systems.

For example, bismuth compounds have been shown to work in synergy with copper catalysts in arylation reactions. researchgate.net The bismuth compound can act as a Lewis acid to activate the substrate, while the copper catalyst facilitates the cross-coupling step. Similar synergistic effects could be explored with triphenylbismuthane carbonate in a variety of other reactions.

The development of bismuth-based hybrid materials is another promising direction. rsc.orgrsc.org Triphenylbismuthane carbonate can be incorporated into metal-organic frameworks (MOFs) or other porous materials to create well-defined catalytic sites. These hybrid materials could exhibit enhanced catalytic activity and selectivity due to the confinement of the reactants and the cooperative action of the different components of the material. The development of silver-bismuth hybrid materials has already shown promise in catalytic applications. rsc.orgresearchgate.net

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing triphenylbismuthane carbonate?

Methodological Answer:

Triphenylbismuthane carbonate synthesis typically involves reacting triphenylbismuthane precursors (e.g., triphenylbismuth chloride) with carbonate salts under anhydrous conditions. Key steps include:

- Solvent Selection : Use tetrahydrofuran (THF) or dichloromethane for solubility and inertness .

- Reaction Monitoring : Track progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy .

- Purification : Column chromatography or recrystallization to isolate pure product, followed by verification via X-ray crystallography (if crystalline) or high-resolution mass spectrometry (HRMS) .

Basic: How does triphenylbismuthane carbonate behave under varying pH and temperature conditions?

Methodological Answer:

Stability studies should employ:

- pH Titration : Monitor decomposition using UV-Vis spectroscopy in buffered solutions (pH 2–12) to identify stability thresholds .

- Thermogravimetric Analysis (TGA) : Assess thermal stability by heating samples at 5°C/min under nitrogen to detect mass loss events .

- Storage Recommendations : Store at 0–6°C in inert atmospheres to prevent hydrolysis or oxidation, as observed in analogous organometallic carbonates .

Advanced: How can researchers design experiments to investigate interactions between triphenylbismuthane carbonate and biological carbonate ions?

Methodological Answer:

- Competitive Binding Assays : Use fluorescence quenching or isothermal titration calorimetry (ITC) to measure binding affinities with carbonate ions .

- Control Systems : Include carbonate-free buffers and triphenylbismuthane analogs (e.g., nitrate derivatives) to isolate carbonate-specific effects .

- Statistical Validation : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) when testing multiple hypotheses to reduce Type I errors .

Advanced: What mechanistic insights can be gained from kinetic studies of triphenylbismuthane carbonate hydrolysis?

Methodological Answer:

- Kinetic Profiling : Use stopped-flow spectroscopy to monitor hydrolysis rates under pseudo-first-order conditions .

- Isotopic Labeling : Introduce ¹³C-labeled carbonate to trace reaction pathways via NMR or isotope-ratio mass spectrometry .

- Computational Modeling : Validate experimental data with density functional theory (DFT) calculations to identify transition states and intermediates .

Advanced: How should researchers address contradictory data in studies of triphenylbismuthane carbonate’s redox behavior?

Methodological Answer:

- Source Analysis : Compare experimental conditions (e.g., oxygen levels, solvent purity) across studies to identify confounding variables .

- Replication : Use independent synthetic batches and multiple analytical techniques (e.g., cyclic voltammetry, EPR spectroscopy) to confirm redox potentials .

- Meta-Analysis : Apply random-effects models to reconcile discrepancies in reported reduction potentials .

Advanced: What experimental designs minimize interference from atmospheric CO₂ in carbonate-dependent reactions?

Methodological Answer:

- Closed Systems : Use Schlenk lines or gloveboxes to maintain inert atmospheres during reactions .

- Carbonate Buffers : Prepare solutions with known carbonate concentrations using validated protocols (e.g., Dickson method for seawater carbonate systems) .

- Blank Corrections : Measure background CO₂ levels in solvents and reagents via gas chromatography .

Advanced: Which analytical techniques are most robust for quantifying trace impurities in triphenylbismuthane carbonate?

Methodological Answer:

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Detect bismuth contamination at ppb levels .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns with UV detection to separate and quantify organic byproducts .

- X-Ray Photoelectron Spectroscopy (XPS) : Identify surface oxidation products .

Basic: What safety protocols are critical when handling air-sensitive triphenylbismuthane carbonate?

Methodological Answer:

- Inert Atmosphere : Conduct all manipulations in gloveboxes or under nitrogen/argon flow .

- Personal Protective Equipment (PPE) : Use chemically resistant gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact .

- Waste Management : Neutralize residues with dilute acetic acid before disposal to avoid uncontrolled carbonate release .

Advanced: How can researchers optimize high-throughput screening for triphenylbismuthane carbonate derivatives?

Methodological Answer:

- Automated Synthesis : Employ robotic liquid handlers for parallel reactions in microtiter plates .

- Machine Learning : Train models on existing solubility and reactivity data to predict derivative stability .

- Multivariate Analysis : Use principal component analysis (PCA) to identify key variables (e.g., solvent polarity, temperature) affecting yield .

Advanced: What strategies resolve conflicting results in studies of triphenylbismuthane carbonate’s catalytic activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.